N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chloro-6-fluorobenzyl chloride in the presence of a base.
Attachment of the Propyl Chain: The propyl chain can be attached through an alkylation reaction using 1-bromo-3-chloropropane.
Formation of the Furylcarb Oxamide: The final step involves the reaction of the intermediate with 2-furyl isocyanate to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) on the benzimidazole core can be reduced to an amine.
Substitution: The chlorofluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential antimicrobial and anticancer properties.
Pharmacology: It can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide involves its interaction with specific molecular targets. The benzimidazole core can interact with DNA and proteins, leading to inhibition of cellular processes. The chlorofluorophenyl group can enhance the compound’s binding affinity to its targets, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and have similar biological activities.
Furan Derivatives: Compounds like furfural and furan-2-carboxylic acid share the furan ring and have applications in materials science and organic synthesis.
Uniqueness
N-(3-{1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl}propyl)-2-furylcarb oxamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the chlorofluorophenyl group enhances its potential as a pharmacologically active compound, while the furan ring contributes to its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C22H19ClFN3O2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[3-[1-[(2-chloro-6-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19ClFN3O2/c23-16-6-3-7-17(24)15(16)14-27-19-9-2-1-8-18(19)26-21(27)11-4-12-25-22(28)20-10-5-13-29-20/h1-3,5-10,13H,4,11-12,14H2,(H,25,28) |
InChI Key |
REFHLYWZQRCIEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=CC=C3Cl)F)CCCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.